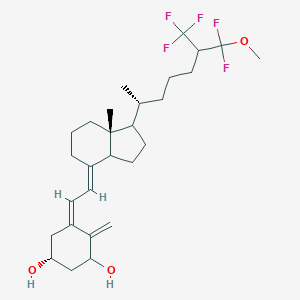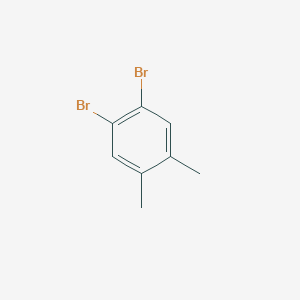
4,5-Dibromo-o-xylène
Vue d'ensemble
Description
1,2-Dibromo-4,5-dimethylbenzene: is an organic compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 4 and 5 positions. .
Applications De Recherche Scientifique
1,2-Dibromo-4,5-dimethylbenzene has several applications in scientific research:
Mécanisme D'action
Mode of Action
It is known that they can be synthesized via bromination of o-xylene .
Biochemical Pathways
1,2-dibromo-4,5-dimethylbenzene has been used in the synthesis of alkylamino zinc (ii)phthalocyanines , which have potential applications as photosensitizers in photodynamic therapy.
Result of Action
It is known that 1,2-dibromo-4,5-dimethylbenzene can be used in the synthesis of alkylamino zinc (ii)phthalocyanines , which have potential applications as photosensitizers in photodynamic therapy.
Action Environment
It is known that the synthesis of these compounds involves bromination of o-xylene , a process that could potentially be influenced by various environmental factors such as temperature and pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-dimethylbenzene can be synthesized via the bromination of o-xylene . The reaction typically involves the addition of bromine to o-xylene in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: The industrial production of 1,2-dibromo-4,5-dimethylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of appropriate reagents.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed
Major Products:
Substitution: Products include compounds where bromine atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding hydrogenated compounds
Comparaison Avec Des Composés Similaires
- 1,2-Dibromo-3,4-dimethylbenzene
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1,4-Dibromo-2,5-dimethylbenzene
Comparison: 1,2-Dibromo-4,5-dimethylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromobenzenes, it has distinct properties and applications, particularly in the synthesis of specialized compounds for photodynamic therapy and other advanced materials .
Propriétés
IUPAC Name |
1,2-dibromo-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDDURGCAHERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179644 | |
| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24932-48-7 | |
| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024932487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4,5-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4,5-dibromo-o-xylene as described in the provided research?
A1: 4,5-Dibromo-o-xylene serves as a crucial intermediate in synthesizing carboxyl-substituted phthalocyanine compounds []. These compounds have various applications, but the research focuses on their use as intermediates and doesn't delve into their specific downstream applications.
Q2: What spectroscopic data is available for 4,5-dibromo-o-xylene?
A2: The provided research primarily focuses on the synthesis of 4,5-dibromo-o-xylene and 4,5-dibromophthalic acid. While it mentions that the bond lengths and angles in 4,5-dibromo-o-xylene are within normal ranges [], it does not provide specific spectroscopic data like NMR, IR, or Mass Spectrometry.
Q3: Can you describe the optimized synthesis method for 4,5-dibromo-o-xylene highlighted in the research?
A3: The research outlines an optimized electrophilic substitution reaction for synthesizing 4,5-dibromo-o-xylene from o-xylene and bromide using methylene chloride as a solvent []. The optimized conditions involve a bromine volume concentration of 40%, o-xylene volume concentration of 40%, and a molar ratio of 3.0:0.15:1.0 for Br2:I2:o-xylene. This method, when scaled up tenfold, resulted in a 79.0% yield of 4,5-dibromo-o-xylene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



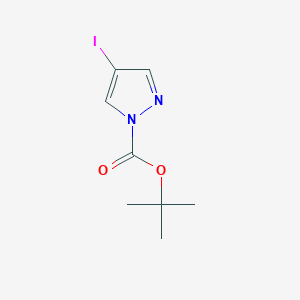
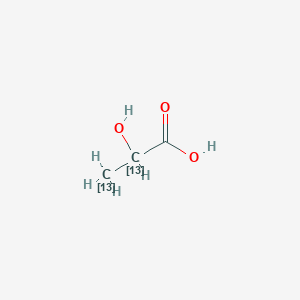

![(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B50855.png)
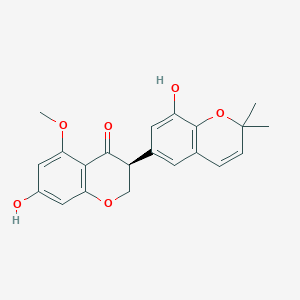
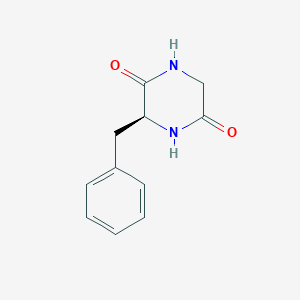
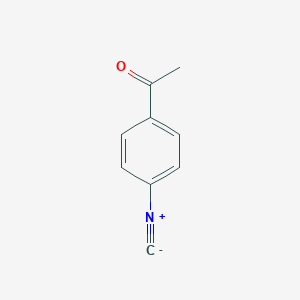
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
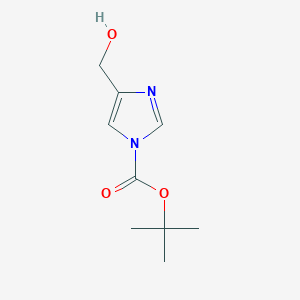
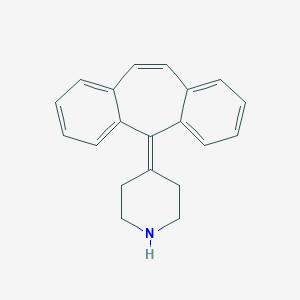
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
